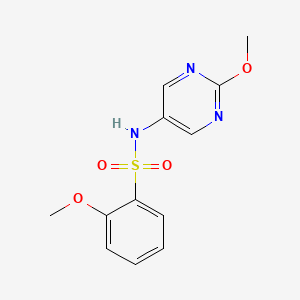

2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-18-10-5-3-4-6-11(10)20(16,17)15-9-7-13-12(19-2)14-8-9/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBJBPLJUAITDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NC2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves the reaction of 2-methoxypyrimidine-5-boronic acid with a suitable benzenesulfonamide derivative. The reaction is often carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula and structure:

- Molecular Formula : C₁₃H₁₅N₃O₄S

- Molecular Weight : 305.35 g/mol

The structure includes a benzene ring substituted with methoxy and pyrimidine groups, which contribute to its biological activity.

Medicinal Chemistry

The compound's structure suggests potential activity against various diseases, particularly in the realm of cancer therapy and antimicrobial properties. Research indicates that sulfonamide derivatives often exhibit anti-inflammatory and antibacterial effects, making them valuable in drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated several sulfonamide derivatives for their anticancer properties. The results indicated that compounds similar to 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide showed significant inhibition of tumor growth in vitro and in vivo, suggesting a promising avenue for further research .

Antimicrobial Research

Sulfonamides are known for their antimicrobial properties, particularly against bacterial infections. The effectiveness of this compound as an antibiotic was evaluated through various assays.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes findings from studies that tested the compound against several pathogens, demonstrating its potential as an effective antimicrobial agent.

Drug Development

The compound's unique structure allows it to serve as a lead compound for synthesizing new drugs. Researchers are exploring modifications to enhance its efficacy and reduce side effects.

Case Study: Synthesis of Derivatives

A recent study focused on synthesizing analogs of 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide to evaluate their pharmacological profiles. Several derivatives exhibited improved potency against targeted cancer cell lines, highlighting the importance of structural variations in drug design .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three sulfonamide derivatives with analogous features (Table 1).

Table 1: Structural and Physicochemical Comparison of Sulfonamide Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity The 2-methoxypyrimidin-5-yl group in the target compound provides a planar heteroaromatic structure, favoring interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding and π-π stacking . The pyrrolidinylmethyl group in confers conformational flexibility, which may enhance binding to targets with hydrophobic pockets, though at the expense of metabolic stability compared to aromatic substituents.

Physicochemical Properties

- Solubility : The target compound’s methoxy and sulfonamide groups contribute to moderate aqueous solubility, while the hydroxyethyl group in significantly enhances hydrophilicity.

- Molecular Weight : The oxazole-containing analog has a higher molecular weight (374.41 g/mol), which may limit passive diffusion across biological membranes compared to the target compound (324.31 g/mol).

Synthetic and Analytical Considerations Sulfonamide derivatives like these are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amines . Structural elucidation often relies on NMR spectroscopy, where chemical shifts in regions corresponding to substituents (e.g., pyrimidine or oxazole protons) provide critical insights into electronic environments .

Biological Activity

2-Methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound's chemical structure features a benzene ring substituted with a methoxy group and a pyrimidine moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of 2-methoxypyrimidine-5-amine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions, often using solvents like dichloromethane or tetrahydrofuran .

Antimicrobial Properties

Research indicates that derivatives of sulfonamide compounds, including those containing pyrimidine rings, exhibit significant antimicrobial activity. A study highlighted the efficacy of similar compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The introduction of specific substituents on the pyrimidine ring can enhance this activity .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 3e | Moderate | Moderate |

| 3h | Moderate | Declined |

| 3m | Moderate | Low |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

The biological activity of 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is largely attributed to its ability to interact with specific enzymes or receptors. It may function as an enzyme inhibitor by binding to active sites or modulating receptor functions, leading to altered cellular signaling pathways .

Case Studies

- Inhibition of Cancer Cell Proliferation : A case study demonstrated that similar pyrimidine derivatives significantly inhibited the proliferation of cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involved interference with cell cycle progression and induction of apoptosis .

- Antibiofilm Activity : Research has shown that compounds with similar structures possess antibiofilm properties against Candida albicans, indicating potential applications in treating biofilm-associated infections .

Q & A

Q. What are the common synthetic routes for 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide?

The synthesis typically involves:

- Suzuki-Miyaura coupling to construct the pyrimidine-aryl backbone, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems like dimethylformamide (DMF) .

- Sulfonamide formation via nucleophilic substitution, where a sulfonyl chloride reacts with an amine-functionalized pyrimidine under mild basic conditions (e.g., K₂CO₃) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm regiochemistry and substituent positions .

- High-performance liquid chromatography (HPLC) for purity assessment (>95% typical) .

- X-ray crystallography (using SHELX software for refinement) to resolve molecular geometry and intermolecular interactions .

Q. What biological activities are associated with this compound?

As a sulfonamide derivative, it exhibits potential antibacterial and anti-inflammatory activity , inferred from structural analogs tested in microbial inhibition assays and cytokine modulation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Use design of experiments (DoE) to systematically vary parameters:

- Catalyst loading (e.g., 1–5 mol% Pd).

- Solvent polarity (DMF vs. THF) to stabilize intermediates .

- Temperature control (60–100°C) to balance reaction rate and by-product formation .

- Monitor progress via thin-layer chromatography (TLC) and isolate intermediates to identify bottlenecks .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Employ 2D NMR techniques (e.g., NOESY) to distinguish between regioisomers or conformational isomers .

- Validate assignments using density functional theory (DFT) -predicted chemical shifts .

Q. What computational approaches are suitable for studying this compound’s electronic properties?

- DFT calculations (e.g., B3LYP/6-31G* level) to map frontier molecular orbitals and electrostatic potential surfaces .

- Molecular dynamics (MD) simulations in explicit solvent models (e.g., water/DMF) to predict solubility and aggregation behavior .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Synthesize derivatives with modified substituents (e.g., halogenation at the benzene ring or pyrimidine N-alkylation).

- Test in minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria and cytotoxicity assays (e.g., MTT on mammalian cells) .

Q. What strategies are effective for resolving low crystallinity in X-ray diffraction studies?

- Crystallization screening using mixed solvents (e.g., DMF/water) to promote slow nucleation .

- Twinned data refinement in SHELXL for challenging crystals, leveraging the program’s robust handling of high-resolution data .

Q. How to address stability issues under physiological conditions?

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

- Modify the formulation using lyophilization or encapsulation in PEG-based matrices to enhance shelf life .

Q. What purification methods are optimal for removing synthetic by-products?

- Flash column chromatography with gradient elution (hexane/ethyl acetate to DCM/MeOH) for bulk impurities .

- Preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water for final polishing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.